2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride
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Overview
Description
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride is a complex organic compound that features a thiazole ring, an isoindole moiety, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .
The isoindole moiety can be synthesized through a cyclization reaction involving ortho-substituted benzylamines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of various thiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates for antimicrobial, anticancer, and anti-inflammatory therapies.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds and subsequent inhibition of enzyme activity. The thiazole ring can interact with biological receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride is unique due to the combination of its structural features, which include a thiazole ring, an isoindole moiety, and a sulfonyl chloride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9ClN2O2S2 |
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Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-(1,3-thiazol-2-yl)-1,3-dihydroisoindole-4-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClN2O2S2/c12-18(15,16)10-3-1-2-8-6-14(7-9(8)10)11-13-4-5-17-11/h1-5H,6-7H2 |
InChI Key |
QBQHLYRRAMJMTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C3=NC=CS3)C(=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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